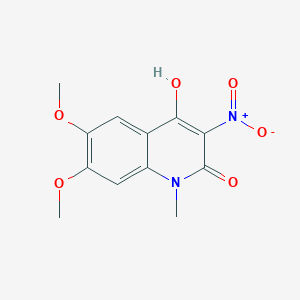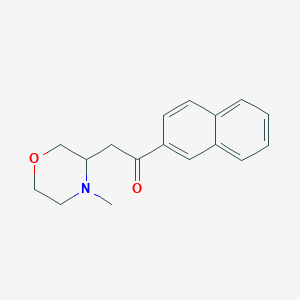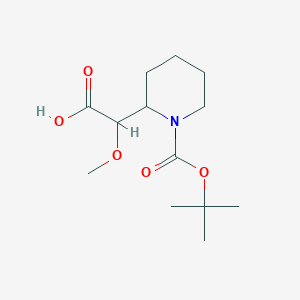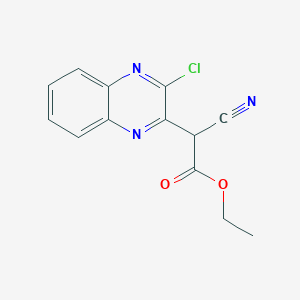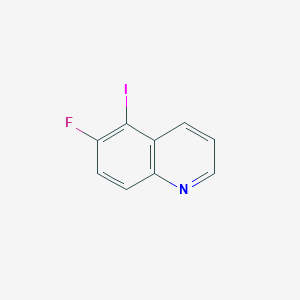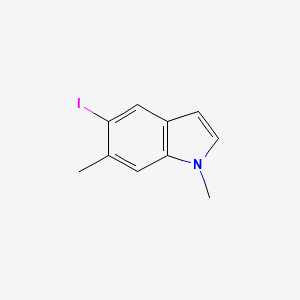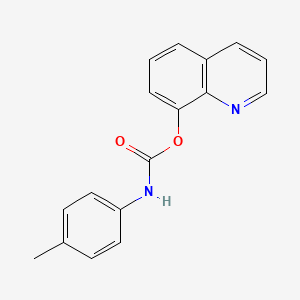
Quinolin-8-yl p-tolylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl p-tolylcarbamate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry. This compound is known for its potential biological activities and is used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl p-tolylcarbamate typically involves the reaction of quinolin-8-amine with p-tolyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and microwave-assisted synthesis can be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-yl p-tolylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl p-tolylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of quinolin-8-yl p-tolylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Quinolin-8-yl p-tolylcarbamate can be compared with other similar compounds, such as:
Quinolin-8-yl benzylcarbamate: Similar structure but with a benzyl group instead of a p-tolyl group.
Quinolin-8-yl methylcarbamate: Similar structure but with a methyl group instead of a p-tolyl group.
Quinolin-8-yl ethylcarbamate: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Eigenschaften
CAS-Nummer |
99541-00-1 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
quinolin-8-yl N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-17(20)21-15-6-2-4-13-5-3-11-18-16(13)15/h2-11H,1H3,(H,19,20) |
InChI-Schlüssel |
MELUHCQRXCUJRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



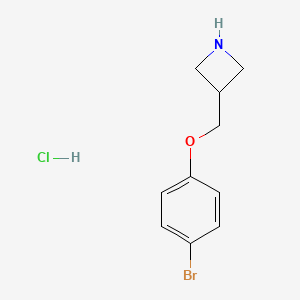
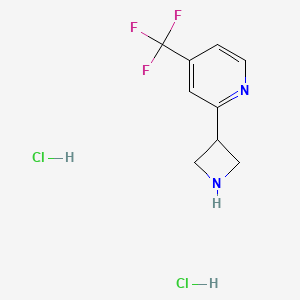
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)
